N-Methyl-1-(1-(pyridin-3-ylmethyl)piperidin-4-yl)methanamine
Overview
Description
N-Methyl-1-(1-(pyridin-3-ylmethyl)piperidin-4-yl)methanamine is a chemical compound with the molecular formula C13H21N3 It is a derivative of piperidine and pyridine, featuring a methyl group attached to the nitrogen atom of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(1-(pyridin-3-ylmethyl)piperidin-4-yl)methanamine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Pyridine Moiety: The pyridine ring is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the piperidine intermediate.
Methylation: The final step involves the methylation of the nitrogen atom in the piperidine ring using methyl iodide or a similar methylating agent under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(1-(pyridin-3-ylmethyl)piperidin-4-yl)methanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives react with nucleophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated pyridine derivatives with nucleophiles in polar solvents.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated pyridine or piperidine rings.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
N-Methyl-1-(1-(pyridin-3-ylmethyl)piperidin-4-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies investigating the interaction of piperidine and pyridine derivatives with biological targets.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Methyl-1-(1-(pyridin-3-ylmethyl)piperidin-4-yl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(pyridin-4-yl)methanamine
- N-Methyl-1-(3-pyridin-2-ylisoxazol-5-yl)methanamine
- N-Methyl-1-(1-phenylpyrrolidin-3-yl)methanamine
Uniqueness
N-Methyl-1-(1-(pyridin-3-ylmethyl)piperidin-4-yl)methanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both piperidine and pyridine rings, along with the methyl group, allows for versatile reactivity and interaction with various molecular targets. This makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
N-methyl-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-14-9-12-4-7-16(8-5-12)11-13-3-2-6-15-10-13/h2-3,6,10,12,14H,4-5,7-9,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMNACILLKNUTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCN(CC1)CC2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40654829 | |
Record name | N-Methyl-1-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40654829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937796-17-3 | |
Record name | N-Methyl-1-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40654829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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